molecular formula C9H9ClN2 B1581770 2-(Chloromethyl)-1-methyl-1h-benzimidazole CAS No. 4760-35-4

2-(Chloromethyl)-1-methyl-1h-benzimidazole

Cat. No.: B1581770
CAS No.: 4760-35-4
M. Wt: 180.63 g/mol
InChI Key: WRGVPFAJPMIYOX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-methyl-1H-benzimidazole: is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities. The presence of a chloromethyl group at the second position and a methyl group at the first position of the benzimidazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1-methyl-1H-benzimidazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The chloromethyl group is introduced via chloromethylation using chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-1-methyl-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of methylbenzimidazole derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

  • Substitution reactions yield various substituted benzimidazole derivatives.
  • Oxidation reactions produce oxidized benzimidazole compounds.
  • Reduction reactions result in reduced benzimidazole derivatives.

Scientific Research Applications

2-(Chloromethyl)-1-methyl-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-methyl-1H-benzimidazole involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to inhibition of enzymatic activity and disruption of cellular processes. This alkylating property is particularly useful in anticancer research, where the compound can induce apoptosis in cancer cells by damaging their DNA .

Comparison with Similar Compounds

  • 2-(Chloromethyl)-1H-benzimidazole
  • 2-(Chloromethyl)-4-methyl-quinazoline
  • 2-(Chloromethyl)-1H-benzotriazole

Comparison:

  • 2-(Chloromethyl)-1-methyl-1H-benzimidazole is unique due to the presence of both a chloromethyl and a methyl group, which enhances its reactivity and biological activity compared to its analogs.
  • 2-(Chloromethyl)-1H-benzimidazole lacks the methyl group, making it less reactive in certain substitution reactions.
  • 2-(Chloromethyl)-4-methyl-quinazoline has a different ring structure, which affects its chemical properties and biological activities.
  • 2-(Chloromethyl)-1H-benzotriazole contains a triazole ring, which imparts different chemical reactivity and potential applications.

Properties

IUPAC Name

2-(chloromethyl)-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGVPFAJPMIYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289793
Record name 2-(Chloromethyl)-1-methyl-1H-benzimidazole
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Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4760-35-4
Record name 2-(Chloromethyl)-1-methylbenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4760-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 64201
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Record name 4760-35-4
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Record name 2-(Chloromethyl)-1-methyl-1H-benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-methyl-phenylenediamine (1 g, 8.2 mmol) and chloroacetic acid (0.9 g, 9.4 mol) were dissolved in 5 N aqueous hydrochloric acid (10 mL) and stirred at 55° C. overnight. The reaction mixture was then diluted with water and basified with solid sodium bicarbonate to give a precipitate which was filtered, washed with water and dried to provide the desired compound (1.3 g, 87%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

A solution of 2-hydroxymethyl-1-methylbenzimidazole (1.1 g, 6.7 mmol) in thionyl chloride (10 ml) was stirred at ambient temperature for 15 minutes and then heated at reflux for 15 minutes. The volatiles were removed by evaporation and the residue purified by column chromatography eluting with methylene chloride/methanol (95/5) to give 2-chloromethyl-1-methylbenzimidazole (506 mg, 36%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of (1-methyl-1H-benzoimidazol-2-yl)-methanol (500 mg, 3.08 mmol) and SOCl2 (1.1 mL) in DCM (2 mL) was stirred at room temperature for 3 hours. After evaporation of the solvents, 2-chloromethyl-1-methyl-1H-benzoimidazole (556 mg, 3.08 mmol) was obtained and was used without any purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of (1-methyl-1H-benzoimidazol-2-yl)-methanol (500 mg, 3.08 mmol) and SOCl2 (1.1 mL) in DCM (2 mmol) was stirred at room temperature for 3 hours. After evaporation of the solvents, 2-chloromethyl-1-methyl-1H-benzoimidazole (556 mg, 3.08 mmol) was obtained and was used without any purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mmol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To a pressure reaction bottle was added 4 g N-methyl-2-nitroaniline, 0.44 g 5% palladium on carbon, and 100 ml ethanol. The mixture was hydrogenated at 22 C and 40 psi hydrogen for 2 hours. Following filtration through celite, and solvent removal, a dark red oil was obtained. To this oil was added 3.7 g chloroacetic acid and 40 ml 5M hydrochloric acid. After refluxing under nitrogen for 2.5 hours, the mixture was cooled to 22 C, diluted with 200 ml water, and neutralized with solid sodium bicarbonate. The resulting solid was filtered, washed with water and dried giving 3.7 g gray solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
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200 mL
Type
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-(Chloromethyl)-1-methyl-1H-benzimidazole in pharmaceutical chemistry?

A1: this compound is a crucial building block in the synthesis of dabigatran etexilate. [] This medication is a direct thrombin inhibitor used to prevent stroke and systemic embolism in patients with atrial fibrillation. The compound's structure, specifically the chloromethyl group, allows for further chemical modifications, making it a valuable intermediate for synthesizing pharmaceutical compounds.

Q2: Can you elaborate on the synthesis of this compound as described in the research?

A2: The research outlines a novel synthetic route for producing N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)-3-ethyl aminomalonate, a dabigatran etexilate intermediate. [] The synthesis involves several steps:

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